- Pharmacophore modeling, 3DQSAR, and docking-based design of polysubstituted quinolines derivatives as inhibitors of phosphodiesterase 4, and preliminary evaluation of their anti-asthmatic potentialMedicinal Chemistry Research, 2014, 23(12), 5008-5030,
Cas no 951006-39-6 (Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate)

951006-39-6 structure
Productnaam:Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate
CAS-nummer:951006-39-6
MF:C13H12INO3
MW:357.143755912781
MDL:MFCD12827793
CID:835642
PubChem ID:45588322
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate Chemische en fysische eigenschappen
Naam en identificatie
-
- Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxoquinoline-3-carboxylate
- Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxo-3-quinolinecarboxylate (ACI)
- DTXSID40670625
- AKOS005072969
- SB72696
- CS-M0301
- 951006-39-6
- SCHEMBL5323382
- J-521199
- W17717
- SY333440
- DB-351627
- ethyl 6-iodo-8-methyl-4-oxo-1H-quinoline-3-carboxylate
- ethyl 4-hydroxy-6-iodo-8-methylquinoline-3-carboxylate
- GD-0084
- ethyl6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- MFCD12827793
- BNB00639
- Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate
-
- MDL: MFCD12827793
- Inchi: 1S/C13H12INO3/c1-3-18-13(17)10-6-15-11-7(2)4-8(14)5-9(11)12(10)16/h4-6H,3H2,1-2H3,(H,15,16)
- InChI-sleutel: BHLKSAHVKKYWON-UHFFFAOYSA-N
- LACHT: O=C(C1C(=O)C2C=C(C=C(C=2NC=1)C)I)OCC
Berekende eigenschappen
- Exacte massa: 356.98619g/mol
- Monoisotopische massa: 356.98619g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 3
- Complexiteit: 394
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3
- Topologisch pooloppervlak: 55.4Ų
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
abcr | AB269880-5 g |
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate, 95%; . |
951006-39-6 | 95% | 5g |
€859.90 | 2023-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058693-5g |
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |
951006-39-6 | 98% | 5g |
¥3425.00 | 2024-04-24 | |
abcr | AB269880-5g |
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate, 95%; . |
951006-39-6 | 95% | 5g |
€729.70 | 2025-03-19 | |
ChemScence | CS-M0301-5g |
ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |
951006-39-6 | 5g |
$440.0 | 2022-04-26 | ||
ChemScence | CS-M0301-1g |
ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |
951006-39-6 | 1g |
$165.0 | 2022-04-26 | ||
Key Organics Ltd | GD-0084-5MG |
ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydro-3- quinolinecarboxylate |
951006-39-6 | >95% | 5mg |
£35.00 | 2025-02-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-327549-500 mg |
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate, |
951006-39-6 | 500MG |
¥1,489.00 | 2023-07-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058693-1g |
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |
951006-39-6 | 98% | 1g |
¥915.00 | 2024-04-24 | |
1PlusChem | 1P00IJ7B-5g |
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |
951006-39-6 | >95% | 5g |
$744.00 | 2025-03-01 | |
1PlusChem | 1P00IJ7B-1g |
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |
951006-39-6 | >95% | 1g |
$321.00 | 2025-03-01 |
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Solvents: Diphenyl ether ; 240 °C; 2 h, reflux
Referentie
Synthetic Routes 2
Reactievoorwaarden
1.1 Solvents: Diphenyl ether ; 10 min, rt; 1.5 h, 240 °C; 240 °C → 225 °C
Referentie
- Preparation of quinoline derivatives as PDE4 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 3
Reactievoorwaarden
1.1 Reagents: Diphenyl ether ; 45 min, 250 °C
Referentie
- Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma bruceiChemical Biology & Drug Design, 2015, 85(5), 549-564,
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate Raw materials
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate Preparation Products
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate Gerelateerde literatuur
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
951006-39-6 (Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate) Gerelateerde producten
- 1251672-56-6(N-[4-(dimethylamino)phenyl]-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide)
- 2138415-03-7(8-{(benzyloxy)carbonylamino}-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid)
- 1823092-65-4(Benzoic acid, 2-formyl-4-methyl-, ethyl ester)
- 19674-66-9(4-Amino-2-phenyl-pyrimidine-5-carbaldehyde)
- 1999916-24-3(tert-butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate)
- 1805921-24-7(2-Bromo-6-(difluoromethyl)-4-methoxypyridine-3-methanol)
- 2172366-57-1(4-{N-ethyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid)
- 2909-79-7(4-Tert-Butyl-N,N-dimethylaniline)
- 1805136-98-4(3-Amino-4-(difluoromethyl)-5-hydroxy-2-iodopyridine)
- 2137732-24-0(7H-Pyrrolo[3,4-b]pyridin-7-one, 4-chloro-5,6-dihydro-6-methyl-)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:951006-39-6)Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate

Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):374.0